

1H-Pyrazole-3,5-dicarbonitrile chemical structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **1H-Pyrazole-3,5-dicarbonitrile**

Cat. No.: **B1429017**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Structure and Bonding of **1H-Pyrazole-3,5-dicarbonitrile**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrazole-3,5-dicarbonitrile is a heterocyclic compound featuring a five-membered pyrazole ring substituted with two nitrile groups. This guide provides a comprehensive analysis of its chemical structure, bonding, physicochemical properties, and synthesis. We will delve into the aromaticity of the pyrazole core, the influence of the electron-withdrawing nitrile substituents, and the critical role of hydrogen bonding in its intermolecular interactions. This document serves as a technical resource for professionals in chemistry and drug development, offering insights into the molecule's unique characteristics and its potential as a building block in the synthesis of more complex chemical entities.

Introduction to 1H-Pyrazole-3,5-dicarbonitrile

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, renowned for its presence in a wide array of biologically active compounds.^{[1][2]} **1H-Pyrazole-3,5-dicarbonitrile**, with the chemical formula C₅H₂N₄, is a notable derivative characterized by the presence of two nitrile (-C≡N) groups at positions 3 and 5 of the pyrazole ring.^{[3][4]} This substitution pattern imparts unique electronic properties and reactivity to the molecule, making it a valuable intermediate in organic synthesis and a scaffold of interest in medicinal chemistry and materials science.^[4]

The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.^{[1][5]} This structure is planar and possesses a delocalized π -electron system, which is a key determinant of its chemical behavior.^{[6][7]} The presence of both a pyrrole-like (acidic) and a pyridine-like (basic) nitrogen atom allows for a rich and varied chemistry, including the capacity for hydrogen bonding and coordination with metals.^[5]

Table 1: Core Identifiers for **1H-Pyrazole-3,5-dicarbonitrile**

Identifier	Value
IUPAC Name	1H-pyrazole-3,5-dicarbonitrile ^[4]
CAS Number	847573-68-6 ^{[4][8]}
Molecular Formula	C ₅ H ₂ N ₄ ^{[3][4]}
Molecular Weight	118.1 g/mol ^[4]
Monoisotopic Mass	118.02795 Da ^[3]

Molecular Structure and Geometry

The structure of **1H-Pyrazole-3,5-dicarbonitrile** is defined by its central pyrazole ring. This ring is a planar, five-membered heterocycle. All the atoms within the pyrazole ring are sp² hybridized, which facilitates the formation of a planar structure with p-orbitals perpendicular to the ring plane.^[7] This arrangement allows for the delocalization of six π -electrons (one from each of the three carbon atoms, one from the pyrrole-like nitrogen, and two from the pyridine-like nitrogen), satisfying Hückel's rule for aromaticity (4n+2 π electrons, where n=1).^[7]

The two nitrile groups are attached to the carbon atoms at positions 3 and 5. The carbon and nitrogen atoms of the nitrile groups are sp hybridized, leading to a linear geometry for the C-C≡N fragments.

Caption: Chemical structure of **1H-Pyrazole-3,5-dicarbonitrile**.

Tautomerism

A key structural feature of N-unsubstituted pyrazoles is annular prototropic tautomerism.^[5] This involves the migration of the proton between the two nitrogen atoms (N1 and N2). For **1H**-

Pyrazole-3,5-dicarbonitrile, this means the proton can reside on either nitrogen, leading to two tautomeric forms that are in equilibrium. This dynamic process is fundamental to the reactivity and interaction profile of the molecule.[5]

A Deeper Look at Chemical Bonding

Hybridization and the σ -Framework

- Ring Atoms (C3, C4, C5, N1, N2): All five atoms in the pyrazole ring are sp^2 hybridized.[7] This leads to a trigonal planar geometry around each atom, contributing to the overall planarity of the ring. The sp^2 hybrid orbitals overlap to form the σ -bond framework of the ring.
- Nitrile Groups (-C≡N): The carbon and nitrogen atoms of the two nitrile groups are sp hybridized, resulting in a linear arrangement. The σ -bonds connect the nitrile carbons to the C3 and C5 positions of the pyrazole ring.

The Aromatic π -System

Each atom in the pyrazole ring has an unhybridized p-orbital perpendicular to the plane of the ring.[7] These p-orbitals overlap to form a continuous π -system above and below the ring. The delocalization of 6 π -electrons within this system is responsible for the aromaticity of pyrazole, which gives it significant stability.[6][7]

Electron Distribution and Substituent Effects

The two nitrogen atoms in the pyrazole ring have distinct electronic roles:[5]

- Pyrrole-like Nitrogen (N1-H): This nitrogen is sp^2 hybridized and contributes its lone pair of electrons to the aromatic π -system. As a result, it is less basic and the attached proton is acidic.
- Pyridine-like Nitrogen (N2): This sp^2 hybridized nitrogen has its lone pair in an sp^2 orbital in the plane of the ring, not participating in the aromatic system. This lone pair is available for protonation, making this nitrogen basic.

The nitrile groups are potent electron-withdrawing groups. Their presence at positions 3 and 5 significantly influences the electron density of the pyrazole ring, making the ring protons more acidic and affecting its reactivity in substitution reactions.

Intermolecular Interactions: The Power of Hydrogen Bonding

The presence of both a hydrogen bond donor (the acidic N-H group) and a hydrogen bond acceptor (the basic lone pair on the other nitrogen) allows pyrazole molecules to form strong intermolecular hydrogen bonds.^[5] This can lead to the formation of dimers, trimers, or even larger aggregates in the solid state and in solution.^[9] These hydrogen bonding networks are crucial in determining the physical properties of the compound, such as its melting point and solubility.

Caption: Hydrogen bonding between two pyrazole molecules.

Physicochemical and Spectroscopic Profile

The structural and bonding features of **1H-Pyrazole-3,5-dicarbonitrile** give rise to a distinct set of physicochemical and spectroscopic properties.

Table 2: Predicted Physicochemical Properties

Property	Value
XlogP	0.3 ^[3]
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	4 (2 from ring nitrogens, 2 from nitrile nitrogens)

Spectroscopic Signatures

While specific experimental data for **1H-Pyrazole-3,5-dicarbonitrile** is not readily available in the provided search results, the expected spectroscopic characteristics can be inferred from the structure and data for related pyrazole derivatives.^{[10][11]}

- ¹H NMR: A singlet corresponding to the proton at the C4 position would be expected. Another broader singlet for the N-H proton would also be present, with its chemical shift being dependent on concentration and solvent due to hydrogen bonding.

- ^{13}C NMR: Resonances for the three distinct carbon atoms of the pyrazole ring would be observed, along with signals for the two nitrile carbons. The electron-withdrawing nature of the nitrile groups would shift the signals of C3 and C5 downfield.
- IR Spectroscopy: Key vibrational bands would include a sharp, strong absorption around 2230 cm^{-1} for the $\text{C}\equiv\text{N}$ stretch of the nitrile groups. A broad band in the region of $3200\text{-}3400\text{ cm}^{-1}$ would correspond to the N-H stretching vibration, indicative of hydrogen bonding.[\[12\]](#)
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M^+) corresponding to the molecular weight of the compound.

Synthesis and Reactivity

General Synthesis Strategies

The synthesis of pyrazole derivatives is a well-established field in organic chemistry, with several versatile methods available.[\[13\]](#) One of the most common approaches is the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydrazine or its derivatives.[\[7\]\[10\]](#) For dinitrile-substituted pyrazoles, multicomponent reactions involving reagents like malononitrile are often employed.[\[14\]\[15\]](#)

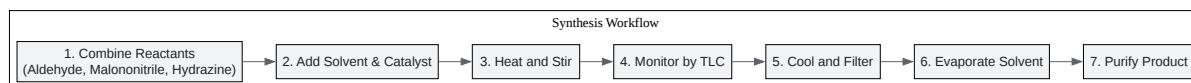
A plausible synthetic route to compounds with a similar core structure, such as 5-amino-1H-pyrazole-4-carbonitriles, involves a one-pot, three-component reaction of a benzaldehyde derivative, malononitrile, and phenylhydrazine.[\[14\]\[15\]](#)

Example Experimental Protocol: Three-Component Synthesis of Pyrazole Carbonitriles

This protocol is adapted from a general method for the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives and illustrates a common synthetic strategy.[\[14\]](#)

Step 1: Reaction Setup

- In a round-bottomed flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), and hydrazine derivative (1 mmol).
- Add a suitable solvent, such as an ethanol/water mixture.[\[14\]](#)


- Introduce a catalytic amount of a suitable catalyst (e.g., a layered double hydroxide-based catalyst as described in some green chemistry approaches).[14]

Step 2: Reaction Execution

- Stir the reaction mixture at a moderately elevated temperature (e.g., 55 °C).[14]
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[14]

Step 3: Work-up and Purification

- Once the reaction is complete, cool the mixture to room temperature.
- If a solid catalyst is used, it can be removed by filtration.[10]
- Evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography over silica gel or by recrystallization to obtain the desired pyrazole derivative.[10]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 1h-pyrazole-3,5-dicarbonitrile (C5H2N4) [pubchemlite.lcsb.uni.lu]
- 4. 1H-Pyrazole-3,5-dicarbonitrile - Marques da Silva & Neves, Lda [marquessilvaneves.com]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 8. watson-int.com [watson-int.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [1H-Pyrazole-3,5-dicarbonitrile chemical structure and bonding]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1429017#1h-pyrazole-3-5-dicarbonitrile-chemical-structure-and-bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com